molecular formula C18H16O7 B158303 Trypacidin CAS No. 1900-29-4

Trypacidin

Número de catálogo: B158303
Número CAS: 1900-29-4
Peso molecular: 344.3 g/mol
Clave InChI: KMZYINVXZDQCKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bioproduction Sources and Fungal Taxonomy Trypacidin is a fungal metabolite, primarily known for its isolation from species within the Aspergillus genuscaltagmedsystems.co.ukcaymanchem.comtargetmol.comadipogen.com.

Identification in Marine-Derived and Endophytic Fungi Beyond terrestrial strains of A. fumigatus, this compound has also been identified in fungi from other ecological niches, such as marine environments and as endophytes. This compound has been isolated from marine-derived fungal strains of Aspergillus fumigatus, such as strain MF029 associated with clamstargetmol.commdpi.comfrontiersin.org. Endophytic fungi, which live within plant tissues, have also been found to produce this compound. For instance, this compound has been obtained from Aspergillus sp. isolated as an endophyte from Bauhinia guianensisresearchgate.net. Another study reported the isolation of this compound A from Aspergillus niger, an endophytic fungus from Acanthus montanus stemsjournalissues.org.

Here is a summary of some reported fungal sources of this compound:

Fungal SpeciesSource TypeReference
Aspergillus fumigatusTerrestrial caltagmedsystems.co.ukscirp.orgcaymanchem.comtargetmol.comadipogen.com
Aspergillus fumigatusMarine-derived targetmol.commdpi.comfrontiersin.org
Aspergillus sp.Endophytic researchgate.net
Aspergillus nigerEndophytic journalissues.org
Talaromyces helicusCold-seep derived mdpi.com

Propiedades

IUPAC Name

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZYINVXZDQCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940533
Record name Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1900-29-4
Record name Trypacidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1900-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Trypacidin Biosynthesis and Genetic Regulation

Biosynthetic Gene Cluster (BGC) Characterization

Secondary metabolite biosynthesis in filamentous fungi is often organized into BGCs, which typically contain genes encoding backbone enzymes, tailoring enzymes, transporters, and regulatory proteins. biorxiv.org The trypacidin BGC in A. fumigatus follows this general organization. researchgate.netnih.gov

Genomic Localization and Organization of the tpc Cluster

The this compound biosynthetic gene cluster, also known as the tpc or tyn cluster, is comprised of 13 contiguous genes. researchgate.netplos.org This cluster spans approximately 25 kb and is located in a sub-telomeric region on chromosome 4 of the A. fumigatus genome. researchgate.netbeilstein-journals.orgresearchgate.net The genes within the cluster are often referred to with the prefix tpc or tyn (e.g., tpcA/tynA to tpcM/tynM). plos.org

The tpc cluster shares homology with other characterized non-reducing polyketide synthase (NR-PKS) gene clusters in Aspergillus species that produce anthraquinone-derived metabolites, such as the geodin (ged) cluster in Aspergillus terreus, the monodictyphenone (mdp) cluster in Aspergillus nidulans, and the endocrocin (enc) cluster in A. fumigatus. nih.govresearchgate.net While the tpc cluster is nearly identical to the 13-gene ged cluster, it also shares homology with the 12-gene mdp cluster and the 4-gene enc cluster. nih.gov

Interestingly, studies have shown that both the tpc and enc clusters can contribute to the production of endocrocin, although the tpc cluster ultimately leads to this compound biosynthesis. nih.govwisc.edu Deletion of only the tpc cluster genes eliminates this compound production, while endocrocin production is only eliminated when the NR-PKS genes from both the tpc (tpcC) and enc (encA) clusters are deleted. nih.govwisc.edu This suggests distinct, yet sometimes overlapping, roles for these clusters in producing related metabolites. nih.govwisc.edu

The expression of the tpc cluster genes is coordinately regulated. plos.org Global regulators of secondary metabolism, such as LaeA and BrlA, are involved in regulating the tpc cluster. researchgate.netbeilstein-journals.orgnih.gov Additionally, the tpc cluster is further regulated by cluster-specific transcription factors, TpcD and TpcE. beilstein-journals.orgnih.govmdpi.com TpcE is a Zn2Cys6 transcription factor, and its deletion results in the loss of this compound and pathway intermediates. nih.gov TpcD acts as a transcriptional coactivator and, along with TpcE, coregulates this compound production. mdpi.comuniprot.org

The transcription level of the tpc cluster is also influenced by environmental factors, such as temperature, being sharply and coordinately activated in conidia grown at 25°C compared to 37°C. plos.org

Functional Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound involves a series of enzymatic steps catalyzed by proteins encoded within the tpc cluster. uniprot.orguniprot.orguniprot.orgliberumbio.com The proposed biosynthetic pathway involves the initial synthesis of a polyketide backbone followed by various tailoring modifications. nih.gov

The core enzyme responsible for the initial polyketide chain elongation in this compound biosynthesis is the Non-Reducing Polyketide Synthase (NR-PKS) encoded by the gene tpcC, also known as tynC. nih.govnih.govplos.orguniprot.org TpcC belongs to a clade of NR-PKSs involved in the synthesis of anthraquinone-derived polyketides. nih.govresearchgate.net Unlike many PKSs, TpcC lacks a canonical thioesterase (TE) domain, which is typically responsible for releasing the nascent polyketide chain from the enzyme. nih.govresearchgate.net Instead, a separate, adjacent gene encoding a metallo-β-lactamase type thioesterase (MβL-TE), TpcB, is involved in product release. nih.govresearchgate.net

TpcC is responsible for the synthesis of atrochrysone thioester. uniprot.orguniprot.org Deletion of the tpcC gene results in the complete absence of this compound production and pathway intermediates. nih.govnih.govplos.orguniprot.org Complementation with the wild-type gene restores this compound production. nih.gov

The tpc cluster encodes three methyltransferases: TpcA, TpcH, and TpcM. rsc.orgnih.gov Methyltransferases are enzymes that catalyze the transfer of a methyl group to a substrate, a common tailoring modification in secondary metabolite biosynthesis. uni-freiburg.de

Based on genetic studies and comparisons to homologous pathways like geodin biosynthesis, the roles of these methyltransferases have been proposed. rsc.orgnih.gov TpcA has been identified as an emodin O-methyltransferase, catalyzing the methylation of the 8-hydroxy group of emodin to form questin. rsc.orgnih.govwisc.eduuniprot.orguniprot.org Deletion of tpcA leads to the accumulation of emodin. rsc.org

TpcM is proposed to catalyze another methylation step, leading to the formation of sulochrin. uniprot.orguniprot.orgliberumbio.com TpcH is thought to catalyze the final methylation step, converting sulochrin to monomethylsulochrin, which is then converted to this compound by TpcJ. uniprot.orguniprot.org

Several oxidoreductases and a decarboxylase are involved in the later steps of this compound biosynthesis. wisc.eduuniprot.orguniprot.orguniprot.org

TpcK is a putative decarboxylase that converts atrochrysone carboxylic acid to atrochrysone. wisc.eduuniprot.orguniprot.org Studies involving the deletion of tpcK have shown a significant increase in endocrocin production and a loss of downstream this compound pathway metabolites like emodin and questin, consistent with its role in decarboxylation. nih.govwisc.edu This suggests that incomplete catalysis by TpcK in the tpc pathway can lead to endocrocin as a shunt product. nih.govwisc.edu

TpcL is a putative anthrone oxidase (oxygenase) that catalyzes the oxidation of emodin anthrone to emodin. wisc.eduuniprot.orguniprot.org Deletion of tpcL resulted in a modest decrease in questin production and an increase in endocrocin and emodin, suggesting that other oxidases might also contribute to this step or that it can occur spontaneously. nih.govwisc.edu

TpcJ is an oxidoreductase that catalyzes the final step in this compound biosynthesis, converting monomethylsulochrin to this compound. uniprot.org

As mentioned earlier, the NR-PKS TpcC lacks a terminal TE domain. nih.govresearchgate.net TpcB is a separate metallo-β-lactamase type thioesterase encoded within the tpc cluster. nih.govresearchgate.net TpcB is responsible for breaking the thioester bond and releasing atrochrysone carboxylic acid from TpcC. uniprot.orguniprot.org Deletion of tpcB results in the loss of this compound and pathway intermediates. nih.gov

Other tailoring enzymes potentially involved in the pathway, based on homology and proposed intermediates, include TpcI, a putative questin oxidase that may be involved in ring cleavage of questin, leading to desmethylsulochrin. uniprot.orguniprot.orguniprot.org The tpc cluster also contains a gene encoding a putative glutathione S-transferase, TpcF, although its specific role in the pathway is not detailed in the provided information.

The sequence of enzymatic steps, starting with the NR-PKS TpcC and the thioesterase TpcB, followed by modifications catalyzed by enzymes like TpcK, TpcL, TpcA, TpcM, TpcH, TpcI, and TpcJ, leads to the production of this compound. uniprot.orguniprot.orguniprot.orgliberumbio.com

Here is a table summarizing the key enzymes and their proposed functions in the this compound biosynthetic pathway:

EnzymeGeneProposed Function
TpcCtpcCNon-Reducing Polyketide Synthase (NR-PKS); Synthesizes atrochrysone thioester.
TpcBtpcBThioesterase (MβL-TE); Releases atrochrysone carboxylic acid from TpcC.
TpcKtpcKPutative Decarboxylase; Converts atrochrysone carboxylic acid to atrochrysone.
TpcLtpcLPutative Anthrone Oxidase (Oxygenase); Catalyzes oxidation of emodin anthrone to emodin.
TpcAtpcAEmodin O-methyltransferase; Methylates emodin to form questin.
TpcItpcIPutative Questin Oxidase; May be involved in ring cleavage of questin.
TpcMtpcMMethyltransferase; Catalyzes methylation leading to sulochrin.
TpcHtpcHMethyltransferase; Converts sulochrin to monomethylsulochrin.
TpcJtpcJOxidoreductase; Converts monomethylsulochrin to this compound.
TpcFtpcFPutative Glutathione S-transferase.
Functions of Oxidoreductases (TpcJ, TpcL) and Decarboxylases (TpcK)

Elucidation of Biosynthetic Pathway Intermediates

The this compound biosynthetic pathway involves a series of enzymatic steps starting with a non-reducing polyketide synthase (NR-PKS) encoded by tpcC. nih.govuniprot.org TpcC is responsible for the synthesis of atrochrysone thioester. uniprot.org The atrochrysone carboxyl ACP thioesterase, encoded by tpcB, cleaves the thioester bond, releasing atrochrysone carboxylic acid. uniprot.org

Subsequent steps in the pathway involve the conversion of atrochrysone carboxylic acid to atrochrysone by the decarboxylase TpcK. uniprot.org Atrochrysone is then reduced to emodin anthrone, followed by oxidation to emodin catalyzed by emodin anthrone oxygenase TpcL. uniprot.org Emodin undergoes methylation at the 8-hydroxy group by the O-methyltransferase TpcA, yielding questin. uniprot.org Questin is a key intermediate and its presence is lost upon deletion of tpcC or tpcB. nih.govwisc.edu

Ring cleavage of questin by questin oxidase TpcI leads to desmethylsulochrin, potentially through intermediates such as questin epoxide. uniprot.org Further methylation steps catalyzed by TpcM and TpcH result in the formation of sulochrin and monomethylsulochrin, respectively. uniprot.org Finally, TpcJ catalyzes the conversion of monomethylsulochrin to this compound. uniprot.org

Research findings indicate that questin and monomethylsulochrin are detectable pathway intermediates. nih.govwisc.edu Deletion of tpcC or tpcB results in the loss of this compound and intermediates like questin. nih.govwisc.edu

Interplay and Redundancy with Related Anthraquinone Biosynthetic Pathways (e.g., Endocrocin, Geodin)

The tpc cluster shares homology with other NR-PKS gene clusters responsible for the synthesis of related anthraquinone derivatives, including the endocrocin (enc) cluster in A. fumigatus and the geodin (ged) cluster in Aspergillus terreus. nih.govwisc.eduresearchgate.netnih.gov The PKSs involved in the synthesis of this compound, endocrocin, monodictyphenone, and geodin belong to the same phylogenetic clade, Group V. nih.govwisc.edu

Interestingly, both the tpc and enc clusters in A. fumigatus contribute to the production of endocrocin, albeit through distinct routes. nih.govwisc.eduresearchgate.net While the tpc cluster ultimately produces this compound, it also produces endocrocin as a shunt product, possibly due to incomplete catalysis by TpcK. wisc.eduresearchgate.net Deletion of tpcK can lead to a significant increase in endocrocin production. researchgate.net In contrast, the enc cluster does not appear to contribute to the this compound pathway. nih.gov This dual production of endocrocin from two distinct clusters in the same organism is an unusual example of redundancy in secondary metabolite biosynthesis. researchgate.net

The tpc cluster is nearly identical to the 13-gene ged cluster, and several tpc genes also share homology with the mdp (monodictyphenone) and enc clusters. nih.gov

Transcriptional Regulation of this compound Production

This compound production is subject to complex transcriptional regulation involving both global and cluster-specific factors, as well as environmental cues.

Global Transcriptional Regulators (e.g., LaeA, BrlA) Governing tpc Cluster Expression

The expression of the tpc gene cluster is regulated by global transcriptional regulators, notably LaeA and BrlA. beilstein-journals.orgscirp.orgnih.gov LaeA is a master regulator of secondary metabolism in Aspergillus species, and the tpc cluster was initially identified as one of the secondary metabolite clusters regulated by LaeA. nih.gov BrlA is a conidiation-specific transcription factor. nih.govwisc.edu Both LaeA and BrlA regulate the expression of both the this compound and endocrocin clusters. nih.govwisc.edu Research indicates that BrlA may regulate these clusters more tightly than LaeA. wisc.edu

Cluster-Specific Transcriptional Regulators (e.g., TpcD, TpcE)

In addition to global regulators, this compound production is also controlled by cluster-specific transcriptional regulators, specifically TpcD and TpcE. beilstein-journals.org TpcE is a homologue of AflR, a Zn2Cys6 transcription factor known to regulate sterigmatocystin/aflatoxin synthesis. nih.govwisc.edu TpcD is a homologue of AflS (also known as AflJ), which acts as a co-activator for AflR. nih.govwisc.edumdpi.com TpcD is located adjacent to TpcE within the tpc cluster. nih.govwisc.edu Deletion of either tpcD or tpcE results in the loss of this compound production and pathway intermediates like questin, highlighting their essential role in activating the tpc cluster. nih.govwisc.edu TpcD and TpcE coregulate this compound production. uniprot.org The presence of these cluster-specific transcription factors may allow for a more nuanced and temporally controlled activation of the tpc cluster. nih.gov

Environmental and Physiochemical Modulators of Biosynthesis (e.g., Temperature, Nutrient Availability)

Environmental conditions significantly influence fungal secondary metabolite production, including this compound. Factors such as medium composition, pH, temperature, and aeration can affect biosynthesis. scirp.orgplos.org

Temperature during conidiation has been shown to impact this compound accumulation. scirp.orgplos.org An RNA-sequencing analysis revealed that the transcription level of the tpc gene cluster was sharply and coordinately activated in conidia produced at 25°C, resulting in abundant this compound. plos.orgnih.gov In contrast, very little this compound was detected in conidia from cultures grown at 37°C. plos.orgnih.gov This indicates that a lower temperature (25°C) during conidiation specifically induces the tpc cluster. plos.org

Nutrient availability and medium components also play a role. Certain crude drug extracts have been found to induce this compound production in A. fumigatus, which was not produced in standard potato dextrose broth. scirp.org The active components in these extracts appear to be water-soluble substances. scirp.org While sugars like glucose, fructose, and sucrose were present in the active aqueous fractions, they did not induce this compound production when tested individually. scirp.org This suggests that other chemical components in the extracts or a combination of factors are responsible for the induction. scirp.org

Ecological and Evolutionary Significance of Trypacidin

Role in Fungal Predatory Defense and Environmental Survival Mechanisms

Trypacidin plays a significant role in the predatory defense of Aspergillus fumigatus, particularly against phagocytic organisms like amoebae. beilstein-journals.orgresearchgate.netmedchemexpress.com Studies have shown that this compound reduces the viability of amoebae, indicating its protective function for conidia in environmental settings. beilstein-journals.orgresearchgate.net The absence of this compound has been linked to increased phagocytic rates by both murine alveolar macrophages and the phagocytic amoeba Dictyostelium discoideum. beilstein-journals.orgresearchgate.net This suggests that this compound acts as an antiphagocytic metabolite, deterring potential predators in the soil and other environments where fungal conidia are prevalent. researchgate.netmedchemexpress.comsemanticscholar.org

Contribution to Conidial Protection Against Biotic and Abiotic Stressors

Fungal conidia face a variety of biotic and abiotic stresses in their environment, including predation, competition from other microbes, temperature fluctuations, UV radiation, and desiccation. beilstein-journals.orgnih.govplos.orgnih.gov this compound, being localized to the conidia, is thought to contribute to their protection against some of these stressors. scirp.orgnih.gov

While the primary role highlighted in research is defense against phagocytic predators researchgate.netmedchemexpress.comsemanticscholar.org, the presence of this compound and its precursors, which are pigmented anthraquinones, has led to speculation about their potential role in protection from abiotic stressors like UV radiation. nih.gov Anthraquinones are known to provide UV protection in other organisms. nih.gov

Furthermore, the production of this compound in A. fumigatus conidia has been shown to be influenced by environmental temperature during conidiation. scirp.orgplos.orgnih.gov Conidia produced at lower temperatures (e.g., 25°C) accumulate higher amounts of this compound compared to those produced at higher temperatures (e.g., 37°C). plos.orgnih.gov This temperature-dependent regulation suggests an adaptive mechanism where this compound production is modulated to enhance conidial survival in specific environmental conditions. plos.org

Data on the effect of temperature during conidiation on this compound accumulation:

Conidiation Temperature (°C)This compound Accumulation (Relative Amount)
25High
37Low
45Little to none (based on trend with other metabolites) plos.org

This table illustrates the impact of temperature during conidiation on the level of this compound found in A. fumigatus conidia, highlighting a potential link between environmental conditions and the protective metabolite profile of the spores. plos.orgnih.gov

Evolutionary Conservation and Diversification of this compound-Related Biosynthetic Pathways

The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC). beilstein-journals.orgresearchgate.net Analysis of this cluster (tpc) has revealed similarities to other BGCs involved in the synthesis of anthraquinone-derived polyketides in other Aspergillus species, such as the geodin cluster in Aspergillus terreus and the monodictyphenone cluster in Aspergillus nidulans. nih.gov These similarities suggest a shared evolutionary origin for these pathways.

The this compound BGC in A. fumigatus is nearly identical to the geodin BGC in A. terreus and shares homology with the monodictyphenone and endocrocin clusters. nih.gov Interestingly, studies have shown that both the this compound and endocrocin clusters in A. fumigatus contribute to the production of endocrocin, an early precursor in the this compound pathway, through distinct routes. researchgate.netnih.gov This redundancy in the production of an intermediate metabolite by two separate clusters is an unusual finding and may reflect evolutionary processes leading to pathway diversification or optimization. nih.gov

Research on the conservation of the this compound BGC across different Aspergillus species has shown that a conserved cluster is found in several pathogenic and nonpathogenic strains, including A. fumigatus and A. fischeri. jlsteenwyk.combiorxiv.org However, there can be variations, such as the absence of this compound biosynthesis in some strains, which has been linked to the absence of specific genes within the cluster. biorxiv.orgacs.org This suggests that while the core biosynthetic machinery may be conserved, diversification through gene loss or other genetic changes can lead to variations in the production of this compound across different fungal isolates. acs.orgasm.org

The evolutionary history of fungal secondary metabolite BGCs, including those related to this compound, involves processes like gene duplication, horizontal gene transfer, and gene loss, leading to the observed diversity in fungal chemodiversity. jlsteenwyk.comdntb.gov.ua Studying the conservation and variation of the this compound BGC provides insights into the evolutionary pressures that have shaped the defensive and survival strategies of Aspergillus species. jlsteenwyk.combiorxiv.org

Q & A

Q. What are the standard in vitro assays used to evaluate Trypacidin’s antimicrobial and antiprotozoal efficacy?

To assess this compound’s bioactivity, researchers typically employ minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Bacillus subtilis, Mycobacterium bovis) and protozoan pathogens (e.g., Trypanosoma cruzi, Toxoplasma gondii). MIC values are determined using serial dilution methods in microtiter plates, with endpoints defined by visible growth inhibition or metabolic activity (e.g., resazurin reduction) . For cancer cell lines like A549 human lung carcinoma, viability assays (e.g., MTT or ATP-based luminescence) are used to calculate IC50 values, with lytic effects confirmed via microscopy .

Q. How is this compound biosynthesized in Aspergillus fumigatus, and what environmental factors regulate its production?

this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway encoded by the tpc gene cluster. RNA sequencing and MIDDAS-M analysis reveal that low-temperature cultivation (25°C) significantly upregulates tpc cluster expression compared to standard conditions (37°C), correlating with increased conidial pigmentation and stress tolerance . Researchers should optimize temperature and nutrient stress (e.g., carbon/nitrogen limitation) during fungal culture to maximize yield .

Q. What are the key structural features of this compound that contribute to its bioactivity?

this compound’s anthraquinone scaffold and hydroxyl groups are critical for its redox activity and membrane disruption. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified side chains or functional groups, followed by comparative bioactivity testing. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural validation .

Advanced Research Questions

Q. How can researchers address contradictions in reported cytotoxic effects of this compound across different cancer cell lines?

Discrepancies in IC50 values (e.g., A549 vs. other cell lines) may arise from variations in cell culture conditions, assay protocols, or metabolic heterogeneity. To resolve this:

  • Standardize experimental parameters (e.g., serum concentration, incubation time) using NIH guidelines for preclinical reproducibility .
  • Perform comparative transcriptomic profiling to identify resistance mechanisms (e.g., efflux pump expression) .
  • Validate findings via orthogonal assays (e.g., apoptosis markers, reactive oxygen species detection) .

Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s efficacy against Toxoplasma gondii?

  • Dosing regimen : Six doses of 12.5 mg/kg in murine models achieve survival improvements, but pharmacokinetic studies are needed to optimize bioavailability .
  • Ethical compliance : Adhere to institutional animal care guidelines, including humane endpoints and sample size justification .
  • Outcome metrics : Combine parasite burden quantification (qPCR) with host immune response profiling (e.g., cytokine ELISA) to capture multidimensional efficacy .

Q. How can mixed-methods approaches enhance the study of this compound’s mechanism of action?

A mixed-methods design might integrate:

  • Quantitative data : Proteomic profiling to identify this compound-targeted proteins (e.g., membrane transporters).
  • Qualitative data : Microscopic imaging to contextualize cellular morphology changes (e.g., membrane blebbing).
  • Triangulation : Cross-validate findings via RNAi knockdowns or comparative genomics in resistant strains .

Q. What strategies mitigate challenges in isolating and purifying this compound from fungal cultures?

  • Extraction optimization : Use polarity-gradient solvent systems (e.g., ethyl acetate/methanol) for crude extract fractionation.
  • Analytical chromatography : Employ HPLC-DAD with C18 columns and UV detection (λ = 254 nm) for purity assessment.
  • Scale-up challenges : Address low yields by overexpressing regulatory genes in the tpc cluster via CRISPR-Cas9 .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting data on this compound’s activity against Mycobacterium bovis (MIC = μg/ml) versus other pathogens?

  • Meta-analysis : Aggregate published MIC values to identify outliers or methodological biases (e.g., broth microdilution vs. agar dilution) .
  • Controlled replication : Repeat assays using reference strains from repositories like ATCC under standardized conditions .
  • Mechanistic studies : Use fluorescent probes (e.g., DiOC2) to assess membrane depolarization kinetics, linking physicochemical properties to species-specific activity .

Q. What statistical frameworks are appropriate for interpreting dose-response relationships in this compound studies?

  • Nonlinear regression : Fit IC50/MIC data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error propagation : Report confidence intervals for replicate experiments and validate assumptions (e.g., normality) via Shapiro-Wilk tests .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle synergistic effects in combination therapies .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across laboratories?

  • Protocol harmonization : Follow CLSI guidelines for antimicrobial susceptibility testing, including QC strain inclusion .
  • Data transparency : Publish raw spectra, chromatograms, and experimental metadata in open-access repositories .
  • Inter-lab validation : Participate in ring trials to benchmark assay performance and identify protocol deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trypacidin
Reactant of Route 2
Trypacidin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.